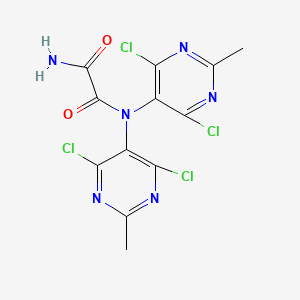
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide is an organic compound characterized by the presence of two 4,6-dichloro-2-methylpyrimidin-5-yl groups attached to an oxalamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process involves the following steps:
Preparation of 4,6-dichloro-2-methylpyrimidine: This compound is synthesized by chlorination of 2-methylpyrimidine using chlorine gas in the presence of a catalyst.
Formation of oxalyl chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.
Coupling reaction: The 4,6-dichloro-2-methylpyrimidine is reacted with oxalyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide undergoes several types of chemical reactions, including:
Substitution reactions: The chlorine atoms in the pyrimidine rings can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The oxalamide core can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Conducted in aqueous acidic (HCl) or basic (NaOH) solutions at elevated temperatures.
Major Products
Substitution reactions: Yield substituted pyrimidine derivatives.
Oxidation reactions: Produce oxides or hydroxylated derivatives.
Reduction reactions: Form amines or reduced pyrimidine derivatives.
Hydrolysis: Results in carboxylic acids and amines.
Applications De Recherche Scientifique
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide involves its interaction with molecular targets such as enzymes or microbial cell walls. The compound’s dichloropyrimidine groups can bind to active sites of enzymes, inhibiting their activity. Additionally, the oxalamide core can interact with cellular components, leading to disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide.
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Another oxalamide derivative with different substituents.
4,6-Dichloro-N-(imidazolidin-2-ylidene)-2-methylpyrimidin-5-amine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of dichloropyrimidine groups and oxalamide core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C12H8Cl4N6O2 |
|---|---|
Poids moléculaire |
410.0 g/mol |
Nom IUPAC |
N',N'-bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxamide |
InChI |
InChI=1S/C12H8Cl4N6O2/c1-3-18-7(13)5(8(14)19-3)22(12(24)11(17)23)6-9(15)20-4(2)21-10(6)16/h1-2H3,(H2,17,23) |
Clé InChI |
KHFKOSGIWCLITR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=N1)Cl)N(C2=C(N=C(N=C2Cl)C)Cl)C(=O)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


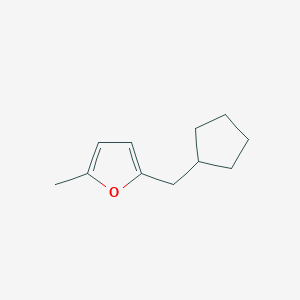
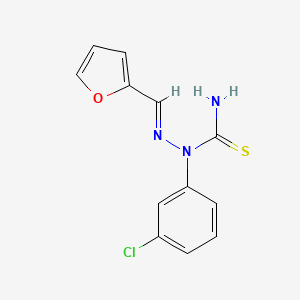
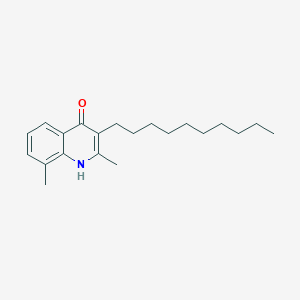
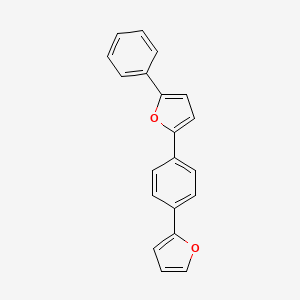
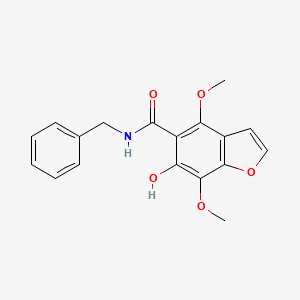
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)
![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)

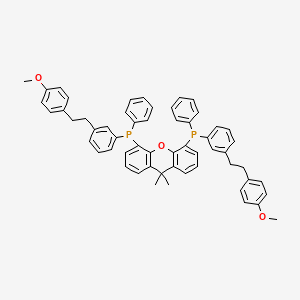
![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
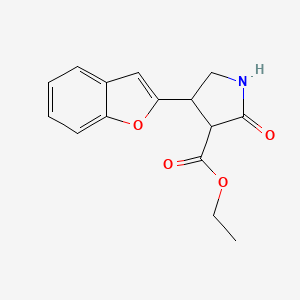
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
